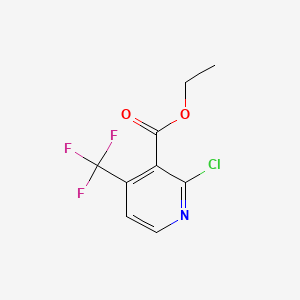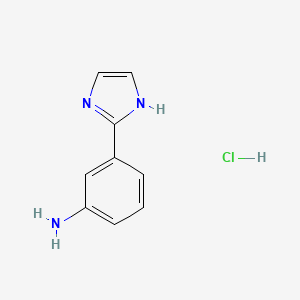
3-(1H-Imidazol-2-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Synthesis and Structural Properties
The reaction of chloral with substituted anilines, including compounds like 3-(1H-Imidazol-2-yl)aniline hydrochloride, has been explored for the formation of various novel compounds such as 2,2,2-trichloroethylidene anilines. These reactions, involving imines and thioglycolic acid, lead to the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. The study of these reactions and the resulting products provides valuable insights into the conformation and properties of these novel compounds, which have potential applications in material science and pharmaceutical chemistry (Issac & Tierney, 1996).
Genotoxicity and Carcinogenicity Studies
Aniline derivatives, including 3-(1H-Imidazol-2-yl)aniline hydrochloride, have been studied for their genotoxic and carcinogenic potentials. Research aimed at clarifying the genotoxic potential of aniline and its derivatives has shown that most validated studies do not indicate a strong potential of aniline to induce gene mutations. However, high doses/concentrations associated with hematotoxic effects may explain the observed clastogenic effects, suggesting a non-primary genotoxic basis for the carcinogenic effects in certain models (Bomhard & Herbold, 2005).
CNS Activity and Drug Synthesis
The central nervous system (CNS) activity of compounds like 3-(1H-Imidazol-2-yl)aniline hydrochloride has been of interest, especially in the synthesis of more potent CNS drugs. The literature indicates that modifications to imidazole compounds can lead to enhanced CNS properties, suggesting potential therapeutic applications in treating neurological disorders. The study of these compounds' mechanisms and effects on the CNS is crucial for the development of new medications (Saganuwan, 2020).
Corrosion Inhibition
Imidazoline and derivatives, closely related to 3-(1H-Imidazol-2-yl)aniline hydrochloride, have been widely used as corrosion inhibitors in the petroleum industry due to their effective protection of metal surfaces. The study of these compounds' structures, synthesis processes, and performance evaluations in corrosion inhibition provides valuable insights for industrial applications, highlighting their potential in maintaining infrastructure integrity (Sriplai & Sombatmankhong, 2023).
Mécanisme D'action
Target of Action
The compound 3-(2-Imidazolyl)aniline Hydrochloride, also known as 3-(1H-Imidazol-2-yl)aniline hydrochloride, interacts with several targets. It has been found to interact with Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , and Serine/threonine-protein kinase pim-1 among others . These targets play crucial roles in various biochemical processes, including energy production, oxygen transport, and signal transduction.
Mode of Action
The compound’s interaction with its targets results in a variety of changes. For instance, it can influence the activity of adenylate kinase 2, mitochondrial , a key enzyme involved in energy metabolism . The exact mode of action can vary depending on the specific target and the biological context.
Biochemical Pathways
The compound affects several biochemical pathways. For example, it can influence the isopentenyl diphosphate (IPP) pathway by interacting with Isopentenyl-diphosphate Delta-isomerase , which catalyzes the 1,3-allylic rearrangement of the homoallylic substrate isopentenyl (IPP) to its highly electrophilic allylic isomer, dimethylallyl diphosphate (DMAPP) . This pathway is crucial for the biosynthesis of terpenoids, a large class of organic compounds with diverse functions.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and biological context. For example, by interacting with Nitric oxide synthase, inducible , the compound could potentially influence the production of nitric oxide, a key signaling molecule . .
Safety and Hazards
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an important area of research in the future.
Propriétés
IUPAC Name |
3-(1H-imidazol-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNJGGSUDCMPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-2-yl)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

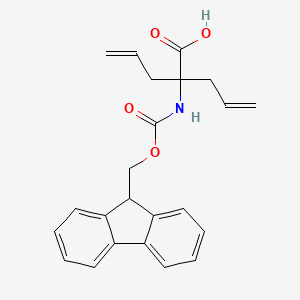

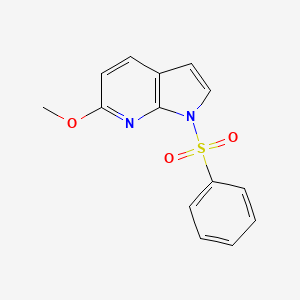
![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)
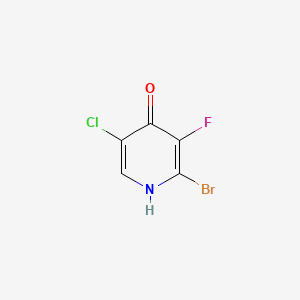

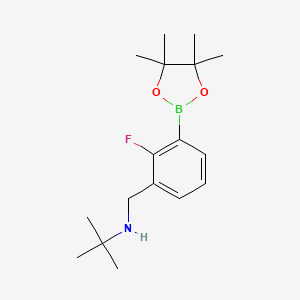
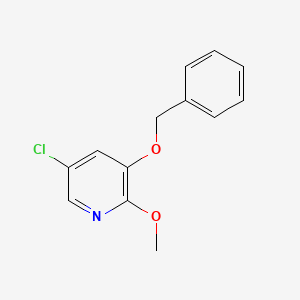
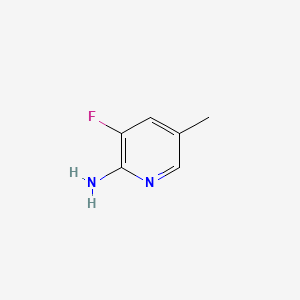

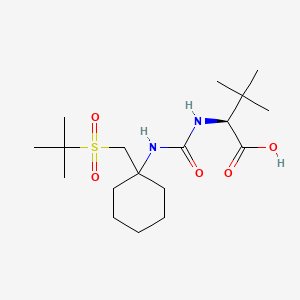
![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)
